molecular formula C15H16Cl2O3 B13472667 Ethyl 1-[(3,4-dichlorophenyl)(hydroxy)methyl]-3-methylidenecyclobutane-1-carboxylate

Ethyl 1-[(3,4-dichlorophenyl)(hydroxy)methyl]-3-methylidenecyclobutane-1-carboxylate

Cat. No.: B13472667
M. Wt: 315.2 g/mol
InChI Key: IWMWXDDYUUYWBP-UHFFFAOYSA-N
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Description

Ethyl 1-[(3,4-dichlorophenyl)(hydroxy)methyl]-3-methylidenecyclobutane-1-carboxylate is a complex organic compound with potential applications in various fields of science and industry. This compound features a cyclobutane ring substituted with a dichlorophenyl group, a hydroxy group, and an ethyl ester group, making it a unique molecule with interesting chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 1-[(3,4-dichlorophenyl)(hydroxy)methyl]-3-methylidenecyclobutane-1-carboxylate typically involves multiple steps, starting from readily available starting materials. One common method involves the reaction of 3,4-dichlorobenzaldehyde with ethyl acetoacetate in the presence of a base to form an intermediate. This intermediate is then subjected to cyclization under acidic conditions to form the cyclobutane ring. The final step involves the esterification of the carboxylic acid group with ethanol to yield the desired compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 1-[(3,4-dichlorophenyl)(hydroxy)methyl]-3-methylidenecyclobutane-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone.

    Reduction: The ester group can be reduced to an alcohol.

    Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Formation of a ketone derivative.

    Reduction: Formation of an alcohol derivative.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

Ethyl 1-[(3,4-dichlorophenyl)(hydroxy)methyl]-3-methylidenecyclobutane-1-carboxylate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Ethyl 1-[(3,4-dichlorophenyl)(hydroxy)methyl]-3-methylidenecyclobutane-1-carboxylate involves its interaction with specific molecular targets. The dichlorophenyl group can interact with hydrophobic pockets in proteins, while the hydroxy group can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 1-[(3,4-dichlorophenyl)(hydroxy)methyl]-cyclopropane-1-carboxylate
  • Ethyl 1-[(3,4-dichlorophenyl)(hydroxy)methyl]-cyclopentane-1-carboxylate

Uniqueness

Ethyl 1-[(3,4-dichlorophenyl)(hydroxy)methyl]-3-methylidenecyclobutane-1-carboxylate is unique due to its cyclobutane ring, which imparts distinct chemical and physical properties compared to its cyclopropane and cyclopentane analogs

Properties

Molecular Formula

C15H16Cl2O3

Molecular Weight

315.2 g/mol

IUPAC Name

ethyl 1-[(3,4-dichlorophenyl)-hydroxymethyl]-3-methylidenecyclobutane-1-carboxylate

InChI

InChI=1S/C15H16Cl2O3/c1-3-20-14(19)15(7-9(2)8-15)13(18)10-4-5-11(16)12(17)6-10/h4-6,13,18H,2-3,7-8H2,1H3

InChI Key

IWMWXDDYUUYWBP-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1(CC(=C)C1)C(C2=CC(=C(C=C2)Cl)Cl)O

Origin of Product

United States

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